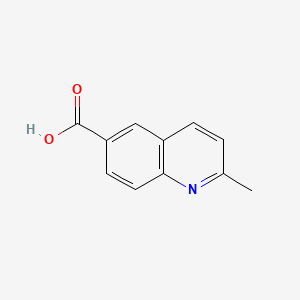

2-Methylquinoline-6-carboxylic acid

説明

The exact mass of the compound 2-Methylquinoline-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methylquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-methylquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZONZQFTYGVOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345434 | |

| Record name | 2-methylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-80-3 | |

| Record name | 2-methylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylquinoline-6-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Methylquinoline-6-carboxylic acid (CAS 635-80-3)

This guide provides a comprehensive technical overview of 2-Methylquinoline-6-carboxylic acid, a versatile heterocyclic building block pivotal in the fields of medicinal chemistry, materials science, and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and diverse applications.

Core Molecular Attributes and Physicochemical Properties

2-Methylquinoline-6-carboxylic acid, also known as 6-carboxyquinaldine, is a quinoline derivative characterized by a methyl group at the 2-position and a carboxylic acid moiety at the 6-position.[1] This unique substitution pattern imparts specific chemical reactivity and biological activity to the molecule and its derivatives.[2]

Table 1: Physicochemical Properties of 2-Methylquinoline-6-carboxylic acid

| Property | Value | Source |

| CAS Number | 635-80-3 | [1][3] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 263 °C | [2] |

| SMILES | CC1=NC2=C(C=C1)C=C(C=C2)C(=O)O | [1] |

| InChIKey | IZONZQFTYGVOOO-UHFFFAOYSA-N | [1] |

Synthesis of 2-Methylquinoline-6-carboxylic acid: A Methodological Deep Dive

The synthesis of the quinoline core is a well-established area of organic chemistry, with the Doebner-von Miller reaction being a prominent and historically significant method.[4] This reaction facilitates the formation of quinolines from anilines and α,β-unsaturated carbonyl compounds.[4]

The Doebner-von Miller Approach: A Representative Protocol

The synthesis of 2-Methylquinoline-6-carboxylic acid can be envisioned through a multi-step process commencing with the Doebner-von Miller reaction to construct the quinoline scaffold, followed by functional group manipulation to introduce the carboxylic acid.

Workflow for the Synthesis of 2-Methylquinoline-6-carboxylic acid

Caption: A conceptual workflow for the synthesis of 2-Methylquinoline-6-carboxylic acid via the Doebner-von Miller reaction.

Detailed Experimental Protocol (Representative):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-aminobenzoic acid (1.0 eq) and a suitable acid catalyst, such as concentrated hydrochloric acid.

-

Addition of Reactants: To this mixture, slowly add crotonaldehyde (1.2 eq). An oxidizing agent, a hallmark of the Skraup and Doebner-von Miller syntheses, is then introduced. Historically, arsenic pentoxide or nitrobenzene have been used.[5]

-

Reaction Progression: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a base, such as sodium hydroxide solution, until alkaline.

-

Isolation and Purification: The crude product is then isolated, which may involve extraction with an organic solvent. Further purification is achieved through recrystallization from a suitable solvent system to yield pure 2-Methylquinoline-6-carboxylic acid.

It is imperative for researchers to consult contemporary literature for modern, safer oxidizing agents and optimized reaction conditions as the classical Doebner-von Miller reaction can be hazardous and may produce polymeric side products.[6]

Spectroscopic Characterization and Analytical Profile

The structural elucidation of 2-Methylquinoline-6-carboxylic acid relies on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The aromatic region will display a complex splitting pattern corresponding to the protons on both the benzene and pyridine rings. For a closely related derivative, 2-(Pyrrolidin-1-yl)quinoline-6-carboxylic acid, the aromatic protons appear in the range of δ 6.91-8.32 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the eleven carbon atoms. The carbonyl carbon of the carboxylic acid will resonate downfield (typically >165 ppm).[8] The aromatic and heteroaromatic carbons will appear in the approximate range of 120-160 ppm, while the methyl carbon will be observed upfield.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of 2-Methylquinoline-6-carboxylic acid.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of 188.07060.[9] In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 186.05604.[9]

-

Fragmentation Pattern: The fragmentation of quinoline carboxylic acids is influenced by the position of the substituents. Common fragmentation pathways involve the loss of the carboxylic acid group as CO₂ (44 Da) or the entire COOH radical (45 Da).[10] Subsequent fragmentation of the quinoline ring can also occur.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 188.07060 | 137.2 |

| [M+Na]⁺ | 210.05254 | 146.6 |

| [M-H]⁻ | 186.05604 | 139.6 |

| [M+NH₄]⁺ | 205.09714 | 156.2 |

| Data sourced from PubChemLite.[9] |

Applications in Research and Drug Development

2-Methylquinoline-6-carboxylic acid serves as a crucial intermediate in the synthesis of a wide array of functional molecules.[2]

A Scaffold for Novel Therapeutics

The quinoline core is a well-recognized pharmacophore present in numerous approved drugs. 2-Methylquinoline-6-carboxylic acid provides a versatile platform for the development of new therapeutic agents.

-

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists: A notable application is in the synthesis of mGluR1 antagonists for the potential treatment of neuropathic pain.[7] Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its signaling is mediated by receptors like mGluR1.[7] Dysregulation of glutamate signaling is implicated in various neurological disorders.

Signaling Pathway of mGluR1 and Point of Intervention

Caption: The mGluR1 signaling cascade and the inhibitory action of 2-Methylquinoline-6-carboxylic acid-based antagonists.

Derivatives of 2-Methylquinoline-6-carboxylic acid have been synthesized and evaluated for their ability to antagonize mGluR1.[7] These compounds are designed to block the binding of glutamate to the receptor, thereby modulating downstream signaling pathways and potentially alleviating neuropathic pain.[7]

-

Antiproliferative and Anti-inflammatory Agents: Quinoline carboxylic acid derivatives have also been investigated for their potential as antiproliferative and anti-inflammatory agents.[11]

Advanced Materials and Chemical Synthesis

Beyond its pharmaceutical applications, 2-Methylquinoline-6-carboxylic acid is a valuable precursor in other areas:

-

Fluorescent Dyes: The rigid, aromatic structure of the quinoline core makes it an excellent scaffold for the development of fluorescent dyes for biological imaging.[2]

-

Corrosion Inhibitors: This compound has shown efficacy in the formulation of corrosion inhibitors for metals.[2]

-

Catalysis and Materials Science: Its ability to form stable complexes with metal ions opens up possibilities for its use in catalysis and the development of novel materials.[2]

Safety and Handling

2-Methylquinoline-6-carboxylic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Methylquinoline-6-carboxylic acid is a molecule of significant interest to the scientific community. Its robust synthesis, versatile reactivity, and the demonstrated biological activity of its derivatives underscore its importance as a key building block in drug discovery and materials science. This guide provides a foundational understanding of its core attributes, empowering researchers to leverage its potential in their scientific endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 604483, 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Doebner–Miller reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methylquinoline-6-carboxylic acid (C11H9NO2). Retrieved from [Link]

-

Kim, Y., et al. (2018). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Journal of the Pharmaceutical Society of Japan, 138(10), 1275-1285. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Li, W., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(25), 9844–9847. Retrieved from [Link]

-

ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7060, 2-Methylquinoline. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylquinoline. Retrieved from [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectral analysis of quinaldines. Retrieved from [Link]

-

Amazon S3. (n.d.). 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

Sources

- 1. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. PubChemLite - 2-methylquinoline-6-carboxylic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylquinoline-6-carboxylic acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-methylquinoline-6-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, explore a robust synthetic route, and discuss its applications, particularly in the realm of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile compound.

Core Compound Identification and Properties

2-Methylquinoline-6-carboxylic acid is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of both a methyl group and a carboxylic acid moiety on the quinoline scaffold imparts specific chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is 2-methylquinoline-6-carboxylic acid [1][2]. Its chemical structure is characterized by a quinoline ring system with a methyl group at the C2 position and a carboxylic acid group at the C6 position.

Structural Identifiers:

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of 2-Methylquinoline-6-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing experimental conditions, such as solvent selection for reactions and purification.

| Property | Value | Source |

| Molecular Weight | 187.19 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 263 °C | [3] |

| CAS Number | 635-80-3 | [1][3][4] |

| Purity | ≥ 98% (HPLC) | [3] |

Synthesis of 2-Methylquinoline-6-carboxylic acid

The synthesis of substituted quinolines can be achieved through several named reactions, including the Skraup, Doebner, and Friedländer syntheses[6]. A highly effective and relevant method for preparing 2-methyl substituted quinolines is the Doebner-von Miller reaction [6][7][8]. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions[7].

The causality behind choosing the Doebner-von Miller reaction lies in its ability to directly introduce the 2-methyl substituent from a readily available α,β-unsaturated aldehyde, such as crotonaldehyde. The reaction mechanism, while debated, is understood to proceed through a series of conjugate additions, cyclizations, and subsequent oxidation to yield the aromatic quinoline ring system[7].

Proposed Synthetic Workflow

The synthesis of 2-methylquinoline-6-carboxylic acid via the Doebner-von Miller reaction would logically start from 4-aminobenzoic acid and crotonaldehyde.

Caption: Proposed synthetic workflow for 2-methylquinoline-6-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Doebner-von Miller reaction[9][10].

Materials:

-

4-Aminobenzoic acid

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

-

Sodium hydroxide (NaOH) solution

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid with a solution of concentrated hydrochloric acid in water.

-

Addition of Reactant: While stirring vigorously, slowly add crotonaldehyde dropwise to the reaction mixture. The slow addition is critical to control the exothermic reaction and minimize the formation of polymeric side products[9].

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Oxidation: Introduce the oxidizing agent to the reaction mixture to facilitate the aromatization of the dihydroquinoline intermediate to the final quinoline product.

-

Work-up: After cooling to room temperature, carefully neutralize the acidic mixture with a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate the crude product.

-

Isolation and Purification: Filter the crude product and wash it with cold water. For further purification, the crude solid can be dissolved in a suitable organic solvent and extracted. The final pure product is obtained by recrystallization from a solvent such as ethanol.

Self-Validation: The integrity of the synthesized product should be confirmed through standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry: To verify the molecular weight of the compound[1][11].

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches[1].

-

Melting Point Analysis: To assess the purity of the final product, comparing it to the literature value[3].

Applications in Drug Development and Research

2-Methylquinoline-6-carboxylic acid is a valuable scaffold in medicinal chemistry due to the versatile reactivity of its carboxylic acid group and the established biological significance of the quinoline core.

Intermediate for Pharmaceutical Agents

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid handle allows for the straightforward formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR).

Research has shown that quinoline derivatives are of interest in the development of treatments for neurological disorders[3]. For instance, derivatives of 2-substituted quinoline-6-carboxamides have been synthesized and evaluated as potential antagonists for the metabotropic glutamate receptor 1 (mGluR1), a target for treating neuropathic pain[12]. The synthesis of these carboxamides involves an amide coupling reaction with the 2-substituted quinoline-6-carboxylic acid precursor[12].

Furthermore, quinoline-4-carboxylic acid derivatives have been investigated as novel histone deacetylase (HDAC) inhibitors for cancer therapy[13]. While this is a different isomer, it highlights the potential of the quinoline carboxylic acid scaffold in drug discovery.

Other Research Applications

Beyond pharmaceuticals, 2-methylquinoline-6-carboxylic acid and its derivatives have applications in other areas of chemical research:

-

Fluorescent Dyes: The quinoline ring system is known for its fluorescent properties, making its derivatives useful in the development of dyes for biological imaging[3].

-

Corrosion Inhibitors: The compound has been shown to be effective in formulating corrosion inhibitors for metals[3].

-

Materials Science: It is explored for its potential in creating novel materials with unique properties[3].

Conclusion

2-Methylquinoline-6-carboxylic acid is a compound of significant scientific and commercial interest. Its well-defined structure and properties, coupled with a robust and scalable synthesis via the Doebner-von Miller reaction, make it an accessible and valuable building block. Its primary application as an intermediate in the synthesis of potential pharmaceutical agents, particularly for neurological conditions, underscores its importance in drug discovery and development. The continued exploration of this and related quinoline derivatives is likely to yield further innovations in medicine and materials science.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 604483, 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]

-

PubChemLite (n.d.). 2-methylquinoline-6-carboxylic acid (C11H9NO2). Retrieved from [Link]

-

Wikipedia (2023). Doebner–Miller reaction. Retrieved from [Link]

-

Lee, J., et al. (2015). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Chemical and Pharmaceutical Bulletin, 63(7), 527-535. Retrieved from [Link]

-

IIP Series (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Metal-Free Quinoline Synthesis. Journal of Medicinal Chemistry, 57(23), 9735-9751. Retrieved from [Link]

-

ResearchGate (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

-

Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6940-6944. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 736812, Methyl quinoline-6-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82571, 6-Quinolinecarboxylic acid. Retrieved from [Link]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Retrieved from [Link]

-

Doležal, M., et al. (1996). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 50(5), 254-257. Retrieved from [Link]

-

ResearchGate (2025). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Retrieved from [Link]

-

Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 920675. Retrieved from [Link]

Sources

- 1. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylquinoline-6-carboxylic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 2-methylquinoline-6-carboxylic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. iipseries.org [iipseries.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chempap.org [chempap.org]

- 12. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]

- 13. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

2-Methylquinoline-6-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 2-Methylquinoline-6-carboxylic acid: Properties, Synthesis, and Applications

Introduction

2-Methylquinoline-6-carboxylic acid, also known as 6-carboxy-2-methylquinoline or quinaldine-6-carboxylic acid, is a heterocyclic organic compound of significant interest to the scientific community. Its rigid quinoline scaffold, functionalized with both a methyl group at the 2-position and a carboxylic acid at the 6-position, makes it a versatile and valuable building block in medicinal chemistry, drug discovery, and materials science.[1] The strategic placement of these functional groups allows for diverse chemical modifications, enabling the synthesis of complex molecules with specific biological activities or material properties. This guide provides an in-depth analysis of its core properties, synthesis methodologies, key applications, and practical experimental protocols for researchers and drug development professionals.

Core Molecular and Physicochemical Properties

The fundamental characteristics of 2-Methylquinoline-6-carboxylic acid are summarized below. These properties are critical for its handling, characterization, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₂ | [1][2][3][4][5] |

| Molecular Weight | 187.19 g/mol | [2][4] |

| CAS Number | 635-80-3 | [1][2][3] |

| IUPAC Name | 2-methylquinoline-6-carboxylic acid | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 263 °C | [1] |

| Purity | Typically ≥97% (by HPLC) | [1][4][5][6] |

| InChI Key | IZONZQFTYGVOOO-UHFFFAOYSA-N | [2][4] |

| SMILES | CC1=NC2=C(C=C1)C=C(C=C2)C(=O)O | [2] |

Synthesis Strategies

The synthesis of substituted quinolines is a well-established area of organic chemistry. While multiple classical methods exist for forming the quinoline core, such as the Skraup, Combes, and Friedlander syntheses, the preparation of 2-Methylquinoline-6-carboxylic acid often involves building upon a pre-formed, functionalized benzene ring to ensure the correct substitution pattern.[7]

A common and effective strategy involves the modification of a pre-existing quinoline structure. For instance, a synthetic route can be designed starting from a halogenated quinoline precursor, which is then converted to the target carboxylic acid. This approach offers high regioselectivity.

Caption: General workflow for synthesizing 2-Methylquinoline-6-carboxylic acid.

This method, analogous to syntheses reported for similar quinoline-6-carboxylic acids, involves the lithiation of 6-bromo-2-methylquinoline, creating a nucleophilic organolithium intermediate.[8] This intermediate readily reacts with carbon dioxide (often from dry ice or CO₂ gas) in a carboxylation step. A final acidic workup protonates the carboxylate salt to yield the desired 2-Methylquinoline-6-carboxylic acid.[8]

Key Applications in Research & Development

The unique structure of 2-Methylquinoline-6-carboxylic acid makes it a key intermediate in several high-value applications.

Pharmaceutical Scaffolding and Drug Discovery

This molecule is a privileged scaffold in medicinal chemistry, primarily serving as a starting material for more complex, biologically active compounds.[1]

-

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists: Research has identified derivatives of 2-substituted quinoline-6-carboxamides as potential antagonists for the mGluR1 receptor.[8] These antagonists are being investigated for the treatment of neuropathic pain. The carboxylic acid group is a crucial handle for amide coupling reactions with various amines to generate a library of candidate molecules for structure-activity relationship (SAR) studies.[8]

Caption: Mechanism of mGluR1 antagonism for potential pain treatment.

Fluorescent Dyes and Biological Imaging

The quinoline core is a well-known fluorophore. By modifying the carboxylic acid group, researchers can tune the photophysical properties (e.g., emission wavelength, quantum yield) and link the molecule to biomolecules. This makes 2-Methylquinoline-6-carboxylic acid a valuable precursor for developing fluorescent probes for cellular imaging and diagnostics.[1][9]

Materials Science

-

Corrosion Inhibitors: The heterocyclic nitrogen atom and the carboxylic acid group can effectively coordinate to metal surfaces. This property is leveraged in the formulation of corrosion inhibitors, where derivatives of this compound form a protective layer on metals, preventing oxidation.[1][9]

-

Organic Electronics: The planar, aromatic structure of the quinoline ring system is conducive to π-π stacking, a critical feature for charge transport in organic semiconductors. This has led to its exploration in the development of materials for flexible electronics and solar cells.[9]

Experimental Protocols

Protocol 1: Amide Coupling to Synthesize a Quinoline-6-carboxamide Derivative

This protocol provides a representative method for synthesizing a novel amide derivative from 2-Methylquinoline-6-carboxylic acid, a crucial step in generating compound libraries for drug discovery.

Objective: To couple 2-Methylquinoline-6-carboxylic acid with a primary amine (e.g., benzylamine) using a standard peptide coupling agent.

Materials:

-

2-Methylquinoline-6-carboxylic acid

-

Benzylamine

-

O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-Methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Activation: Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. The formation of the active ester will be observed.

-

Amine Addition: Slowly add the primary amine, benzylamine (1.1 eq), to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide derivative.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a sample of 2-Methylquinoline-6-carboxylic acid.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Sample: 1 mg/mL solution of 2-Methylquinoline-6-carboxylic acid in a 50:50 mixture of Acetonitrile/Water.

Procedure:

-

System Equilibration: Equilibrate the C18 column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Sample Injection: Inject 5-10 µL of the prepared sample solution onto the column.

-

Elution Gradient: Run a linear gradient elution as follows:

-

0-20 min: 5% to 95% Mobile Phase B

-

20-25 min: Hold at 95% Mobile Phase B

-

25-26 min: 95% to 5% Mobile Phase B

-

26-30 min: Hold at 5% Mobile Phase B (re-equilibration)

-

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm.

-

Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and expressing the result as a percentage.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methylquinoline-6-carboxylic acid presents several hazards.[2] Users should exercise caution and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acute Toxicity, Oral (Warning): Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Warning): Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[2] Work should be conducted in a well-ventilated chemical fume hood.

Conclusion

2-Methylquinoline-6-carboxylic acid is a compound of considerable utility, bridging the gap between fundamental organic synthesis and applied sciences. Its robust chemical nature and strategically positioned functional groups provide a reliable platform for constructing novel molecules with tailored functions. For researchers in drug development, it is a key starting point for generating libraries of potential therapeutics, particularly in the realm of neurological disorders.[8] In materials science, its inherent electronic and coordinating properties continue to open doors for the creation of advanced functional materials.[1][9] A thorough understanding of its properties, synthesis, and handling is paramount for unlocking its full potential in both academic and industrial research.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 604483, 2-Methylquinoline-6-carboxylic acid. Available from: [Link].

-

Amazon S3. 2-Methylquinoline-6-carboxylic acid. Available from: [Link].

-

Nguyen, T. H. et al. (2015). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Biol. Pharm. Bull., 38(11), 1776-1784. Available from: [Link].

-

CP Lab Safety. 2-Methylquinoline-6-carboxylic Acid, min 98% (HPLC), 100 grams. Available from: [Link].

-

Li, Y. et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6934–6942. Available from: [Link].

- Google Patents. CN102898366A - Method for one-step preparation of 2-methylquinoline.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-Methylquinoline-6-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 5. 2-Methylquinoline-6-carboxylic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]

- 9. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

2-Methylquinoline-6-carboxylic acid spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methylquinoline-6-Carboxylic Acid

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical and materials science research, the unambiguous identification and characterization of molecular entities are paramount. Molecules like 2-methylquinoline-6-carboxylic acid, a key building block in the synthesis of novel therapeutics and functional materials, demand rigorous analytical scrutiny.[1] This guide is designed for the discerning researcher and drug development professional, moving beyond a simple recitation of data to provide a cohesive analytical narrative. We will delve into the core spectroscopic techniques—Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance—not merely as data acquisition tools, but as methods for confirming molecular identity, purity, and structure with unshakable confidence. Herein, we explain the causality behind the data, grounding our interpretations in established physicochemical principles and field-proven methodologies.

Molecular Identity and Structure

2-Methylquinoline-6-carboxylic acid (also known as 6-carboxy-2-methylquinoline) is a heterocyclic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol .[2][3] Its structure, comprising a quinoline core substituted with a methyl group at the 2-position and a carboxylic acid at the 6-position, makes it a valuable intermediate in medicinal chemistry.[1]

Caption: Structure of 2-Methylquinoline-6-carboxylic acid.

Mass Spectrometry (MS): Elucidating the Molecular Ion and Fragmentation Pathway

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For 2-methylquinoline-6-carboxylic acid, electron ionization (EI) serves as a robust method, providing not only the molecular ion but also a characteristic fragmentation pattern that acts as a structural fingerprint.

Data Presentation: Key Mass Fragments

The GC-MS data reveals a clear molecular ion peak and several key fragments that are diagnostic for the structure.[2]

| m/z (mass-to-charge ratio) | Proposed Fragment | Relative Intensity | Interpretation |

| 187 | [M]⁺ | High | Molecular Ion (C₁₁H₉NO₂) |

| 170 | [M - OH]⁺ | Moderate | Loss of hydroxyl radical from the carboxylic acid |

| 142 | [M - COOH]⁺ | Moderate | Loss of the entire carboxyl group (45 Da) |

| 115 | [C₉H₇]⁺ | Moderate | Subsequent loss of HCN from the [M-COOH]⁺ fragment |

Expertise in Action: Interpreting the Fragmentation

The stability of the quinoline ring system dictates the fragmentation pathway. The molecular ion [M]⁺ at m/z 187 is typically prominent, confirming the molecular weight.[4] The fragmentation is initiated by characteristic losses from the carboxylic acid substituent, a process well-documented for aromatic carboxylic acids.

-

Loss of Hydroxyl Radical (-•OH): A fragment at m/z 170 indicates the loss of a hydroxyl radical, forming an acylium ion.

-

Decarboxylation (-COOH): The loss of the entire carboxyl radical (45 Da) to yield a fragment at m/z 142 is a major pathway. This results in the stable 2-methylquinoline cation.

-

Loss of HCN: A key fragmentation pathway for the quinoline core itself involves the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 Da).[4] The loss of HCN from the m/z 142 fragment gives rise to the ion at m/z 115, further confirming the quinoline scaffold.

Caption: Proposed EI-MS fragmentation pathway.

Protocol: Acquiring a GC-MS Spectrum

This protocol ensures reproducible and high-quality data.

-

Sample Preparation: Dissolve ~1 mg of 2-methylquinoline-6-carboxylic acid in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

-

Instrument Setup (Example):

-

Gas Chromatograph (GC): Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer (MS) Setup:

-

MS Detector: Agilent 5977A or equivalent.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Acquisition & Analysis: Acquire the total ion chromatogram (TIC) and mass spectrum for the peak corresponding to the analyte. Integrate peaks and analyze the fragmentation pattern against a reference library (e.g., NIST).[2]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of 2-methylquinoline-6-carboxylic acid is dominated by features from the carboxylic acid and the aromatic quinoline system.[5]

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2500-3300 | O-H Stretch (broad) | Carboxylic Acid | Confirms the presence of the acidic proton, often overlapping with C-H stretches. |

| ~1700-1725 | C=O Stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in an aromatic acid. |

| ~1500-1600 | C=C & C=N Stretches | Aromatic/Quinoline Ring | Multiple bands confirming the aromatic and heterocyclic ring system.[6] |

| ~1210-1320 | C-O Stretch | Carboxylic Acid | Coupled with O-H bending, this confirms the C-O single bond of the acid. |

| ~750-850 | C-H Bending (out-of-plane) | Substituted Aromatic | Pattern indicates the substitution on the quinoline ring. |

Authoritative Grounding: The 'Why' Behind the Bands

The broadness of the O-H stretch (~2500-3300 cm⁻¹) is a hallmark of carboxylic acids and is due to extensive intermolecular hydrogen bonding in the solid or neat state. This self-validating feature is one of the most reliable identifiers for this functional group. The C=O stretch near 1700 cm⁻¹ is intense due to the large change in dipole moment during the vibration. Its position indicates conjugation with the aromatic ring, which slightly lowers the frequency compared to a non-conjugated acid. The quinoline ring itself gives rise to a series of skeletal vibrations between 1500-1600 cm⁻¹, which are highly characteristic of such aromatic systems.[7]

Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for solid samples, requiring minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (a few milligrams) of the solid 2-methylquinoline-6-carboxylic acid powder onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition:

-

Spectrometer: Bruker Tensor 27 FT-IR or equivalent.[2]

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument software. Label the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

¹H NMR: A Proton-by-Proton Analysis (Predicted)

Solvent: DMSO-d₆. Reference: TMS at 0.00 ppm.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-COOH | ~13.0 | br s | - | 1H | The acidic proton is highly deshielded and often broad due to exchange. |

| H-5 | ~8.6-8.8 | d | J ≈ 1.5-2.0 | 1H | Deshielded by the anisotropic effect of the adjacent ring and the electron-withdrawing COOH group. Appears as a narrow doublet due to meta-coupling to H-7. |

| H-7 | ~8.2-8.4 | dd | J ≈ 8.5-9.0, 1.5-2.0 | 1H | Ortho-coupled to H-8 and meta-coupled to H-5. Deshielded by the COOH group. |

| H-8 | ~8.0-8.1 | d | J ≈ 8.5-9.0 | 1H | Ortho-coupled to H-7. Standard aromatic proton chemical shift in the quinoline system. |

| H-4 | ~7.8-8.0 | d | J ≈ 8.5 | 1H | Ortho-coupled to H-3. Deshielded by the ring nitrogen. |

| H-3 | ~7.4-7.6 | d | J ≈ 8.5 | 1H | Ortho-coupled to H-4. In a typical aromatic region. |

| CH₃ | ~2.7 | s | - | 3H | Methyl group attached to an sp² carbon (C2) of the heterocyclic ring. Appears as a sharp singlet. |

¹³C NMR: Mapping the Carbon Skeleton (Predicted)

Solvent: DMSO-d₆.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O | ~167 | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| C2 | ~158 | Attached to nitrogen and substituted with a methyl group. |

| C8a | ~148 | Quaternary carbon at the ring junction. |

| C4 | ~137 | Deshielded by the ring nitrogen. |

| C6 | ~132 | Quaternary carbon attached to the electron-withdrawing COOH group. |

| C7 | ~130 | Aromatic CH carbon. |

| C4a | ~129 | Quaternary carbon at the ring junction. |

| C5 | ~128 | Aromatic CH carbon. |

| C8 | ~127 | Aromatic CH carbon. |

| C3 | ~123 | Aromatic CH carbon. |

| CH₃ | ~25 | Typical chemical shift for a methyl group on an aromatic/heterocyclic system.[9] |

Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Accurately weigh ~10-15 mg of 2-methylquinoline-6-carboxylic acid and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup (Example):

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Probe: 5 mm BBO probe.

-

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve high homogeneity (line shape).

-

Acquire the spectrum using a standard pulse program (e.g., 'zg30').

-

Key Parameters: Spectral width ~16 ppm, acquisition time ~2-3 s, relaxation delay ~2 s, number of scans ~16.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

-

Key Parameters: Spectral width ~240 ppm, acquisition time ~1 s, relaxation delay ~2 s, number of scans ~1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C). Integrate ¹H signals and pick peaks for both spectra.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of 2-methylquinoline-6-carboxylic acid is a clear demonstration of the synergy between modern spectroscopic techniques. Mass spectrometry unequivocally confirms its molecular weight and provides a fragmentation fingerprint. Infrared spectroscopy offers rapid verification of key functional groups, namely the carboxylic acid and the quinoline core. Finally, NMR spectroscopy, through a predictive analysis grounded in established principles, provides a detailed atom-by-atom map of the molecular architecture. Together, these methods form a self-validating system, providing the high-confidence data essential for advancing research, development, and quality control applications.

References

-

Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. [Link]

-

2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem - NIH. [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. [Link]

-

2-Methylquinoline-6-carboxylic Acid, min 98% (HPLC), 100 grams - CP Lab Safety. [Link]

-

2-Methylquinoline-6-carboxylic acid - Optional[ATR-IR] - Spectrum - SpectraBase. [Link]

-

2-Methylquinoline - SpectraBase. [Link]

-

2-Methylquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

Spectral analysis of quinaldines - The Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chempap.org [chempap.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 2-Methylquinoline-6-carboxylic Acid

Abstract

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, making their precise structural characterization a critical step in research and development. 2-Methylquinoline-6-carboxylic acid, a bifunctional derivative, presents a unique set of spectroscopic features. This in-depth guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this molecule. We will delve into the theoretical principles governing the spectrum, including the nuanced effects of substituent-induced electronic changes on chemical shifts and coupling constants. This document offers field-proven experimental protocols for sample preparation and data acquisition, and a logical framework for spectral interpretation, including the use of advanced 2D NMR techniques for unambiguous signal assignment. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality NMR data for substituted quinoline systems.

Molecular Structure and Proton Environments

The first step in any NMR analysis is to understand the molecule's structure and identify the unique, or chemically non-equivalent, sets of protons. 2-Methylquinoline-6-carboxylic acid (C₁₁H₉NO₂) possesses a rigid aromatic core with two key substituents that dictate the electronic environment of each proton.[1]

The IUPAC numbering system for the quinoline ring is essential for unambiguous signal assignment. The molecule contains seven distinct proton environments:

-

One methyl group (-CH₃)

-

One carboxylic acid proton (-COOH)

-

Five aromatic protons on the quinoline ring (H3, H4, H5, H7, H8)

Caption: Structure and IUPAC numbering of 2-Methylquinoline-6-carboxylic acid.

Principles of ¹H NMR for Substituted Quinolines

The ¹H NMR spectrum provides four critical pieces of information for structure elucidation: the number of signals, their chemical shift (δ), their integration, and their splitting pattern (spin-spin coupling, J).[2]

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton.[3] In 2-methylquinoline-6-carboxylic acid, the shifts are influenced by several factors:

-

Aromaticity: The baseline chemical shifts for the quinoline core protons are in the aromatic region (typically δ 7.0-8.5 ppm).[4]

-

Inductive and Resonance Effects of Substituents:

-

Carboxylic Acid (-COOH): This is a strong electron-withdrawing group (EWG). It de-shields (shifts downfield) the protons on the carbocyclic ring, particularly those ortho (H5, H7) and para (H8) to its position.

-

Methyl Group (-CH₃): This is a weak electron-donating group (EDG). It slightly shields (shifts upfield) protons on the heterocyclic ring. Its signal typically appears in the δ 2.5-2.8 ppm range in similar compounds.[5]

-

Nitrogen Atom: The electronegative nitrogen atom strongly de-shields adjacent protons, most notably H8 (due to the peri effect) and H3.

-

-

Carboxylic Acid Proton: The -COOH proton is highly deshielded and appears far downfield, typically δ 10-12 ppm or even higher. Its signal is often broad due to hydrogen bonding and chemical exchange.[6][7]

Integration

The area under each signal is proportional to the number of protons it represents.[8] For this molecule, we expect the following integration ratios:

-

-CH₃: 3H

-

-COOH: 1H (may be broad and difficult to integrate accurately)

-

Aromatic Protons (H3, H4, H5, H7, H8): 1H each

Spin-Spin Coupling (J)

Coupling occurs between non-equivalent protons, typically through two or three bonds, causing signals to split into multiplets.[9] The magnitude of the splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.[9]

-

Ortho Coupling (³J): Between adjacent protons (e.g., H3-H4, H7-H8). Typically the largest coupling in aromatic systems, around 6-10 Hz.[9]

-

Meta Coupling (⁴J): Between protons separated by three bonds (e.g., H5-H7). This coupling is significantly smaller, usually 2-4 Hz.[9]

-

Para Coupling (⁵J): Across four bonds (e.g., H5-H8). This is very small (<1 Hz) and often not resolved.

-

Peri Coupling (⁴J): The through-space interaction between H4 and H5 can sometimes be observed.[10]

Predicted ¹H NMR Spectrum and Signal Assignment

Based on the principles above, we can predict the ¹H NMR spectrum. The following table summarizes the expected data, assuming acquisition in DMSO-d₆, a common solvent for carboxylic acids.

| Signal Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |

| COOH | ~12.0 - 13.5 | 1H | Broad Singlet (br s) | N/A |

| H5 | ~8.8 - 9.0 | 1H | Doublet (d) or Doublet of Doublets (dd) | ⁴JH5-H7 ≈ 2-3 |

| H7 | ~8.4 - 8.6 | 1H | Doublet of Doublets (dd) | ³JH7-H8 ≈ 8-9, ⁴JH5-H7 ≈ 2-3 |

| H8 | ~8.1 - 8.3 | 1H | Doublet (d) | ³JH7-H8 ≈ 8-9 |

| H4 | ~8.0 - 8.2 | 1H | Doublet (d) | ³JH3-H4 ≈ 8-9 |

| H3 | ~7.5 - 7.7 | 1H | Doublet (d) | ³JH3-H4 ≈ 8-9 |

| CH₃ | ~2.7 - 2.8 | 3H | Singlet (s) | N/A |

Justification of Assignments:

-

COOH (δ ~12.0-13.5): The carboxylic acid proton is the most deshielded proton and appears as a characteristic broad singlet far downfield.[6][7] Its broadness is due to rapid proton exchange with trace water or intermolecular hydrogen bonding.

-

H5 (δ ~8.8-9.0): This proton is ortho to the strongly electron-withdrawing carboxylic acid group, making it the most deshielded of the aromatic protons. It should appear as a doublet due to meta-coupling to H7 (⁴JH5-H7).

-

H7 (δ ~8.4-8.6): Also ortho to the C6-COOH group, H7 is significantly deshielded. It will be split by H8 (ortho-coupling) and H5 (meta-coupling), resulting in a doublet of doublets (dd).

-

H8 (δ ~8.1-8.3): This proton is influenced by both the deshielding effect of the nearby nitrogen atom and the C6-COOH group. It will be split into a doublet by its ortho neighbor, H7.

-

H4 (δ ~8.0-8.2): H4 is adjacent to the electron-deficient C4a bridgehead carbon and is coupled only to H3, appearing as a doublet.

-

H3 (δ ~7.5-7.7): This proton is adjacent to the C2 carbon bearing the weakly electron-donating methyl group, making it the most upfield of the aromatic protons. It is split into a doublet by H4.

-

CH₃ (δ ~2.7-2.8): The methyl group protons are in an aliphatic environment but attached to an aromatic ring, placing their signal around δ 2.7 ppm, consistent with data for 2-methylquinoline (quinaldine).[5] It has no adjacent protons and thus appears as a sharp singlet.

Experimental Methodology

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and correctly chosen acquisition parameters.

Protocol: Sample Preparation

Rationale: The quality of the NMR spectrum is profoundly dependent on the sample preparation. The goal is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[11]

Materials:

-

2-Methylquinoline-6-carboxylic acid (5-10 mg)[12]

-

Deuterated solvent (e.g., DMSO-d₆, ~0.6 mL)[13]

-

5 mm NMR tube (clean and dry)

-

Pasteur pipette and glass wool

-

Vial for dissolution

Procedure:

-

Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Vortex or gently agitate until the solid is completely dissolved. Carboxylic acids may require gentle warming to fully dissolve.

-

Filtration: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

-

Transfer: Using the pipette, filter the solution directly into the NMR tube to remove any micro-particulates. The final volume in the tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[11]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Caption: Standard workflow for ¹H NMR analysis from sample preparation to data interpretation.

Unambiguous Assignment with 2D NMR

While 1D ¹H NMR provides a wealth of information, complex or overlapping signals can lead to ambiguity. 2D NMR experiments are essential for definitive structural confirmation.[14]

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through three bonds (³J). A cross-peak between two signals in a COSY spectrum confirms they are from adjacent protons. For this molecule, COSY would show correlations between H3-H4 and H7-H8, confirming their connectivity within the two distinct spin systems of the quinoline core.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together molecular fragments and confirming the positions of substituents. For instance, a correlation between the methyl protons (δ ~2.7) and the C2 and C3 carbons would confirm the methyl group's position.

Caption: Expected ³J (solid) and ⁴J (dotted) COSY correlations for aromatic protons.

Factors Influencing Spectral Quality

-

Concentration: Quinolines are known to exhibit concentration-dependent chemical shifts. This is attributed to intermolecular π-π stacking, where the aromatic rings of adjacent molecules align, creating shielding or deshielding effects.[14][15] Therefore, it is crucial to report the concentration at which the spectrum was acquired.

-

Solvent: The choice of deuterated solvent can influence chemical shifts. Aromatic solvents like benzene-d₆ can induce significant shifts (Anisotropic Solvent Induced Shifts, ASIS) compared to solvents like CDCl₃ or DMSO-d₆. DMSO-d₆ is often preferred for carboxylic acids due to its high polarity and ability to disrupt intermolecular hydrogen bonding of the acid dimers, often resulting in sharper -COOH signals.

-

Water Content: Traces of water in the solvent (especially DMSO-d₆) can lead to proton exchange with the carboxylic acid proton, causing its signal to broaden or shift. Adding a drop of D₂O to the sample will cause the -COOH signal to disappear, a useful technique for confirming its assignment.[7]

Conclusion

The ¹H NMR spectrum of 2-Methylquinoline-6-carboxylic acid is rich with information that allows for its complete structural verification. A systematic approach, beginning with the prediction of chemical shifts and coupling patterns based on substituent effects, is key to an initial assignment. The application of a robust experimental protocol ensures the acquisition of high-quality data. For unambiguous proof of structure, particularly in complex or novel derivatives, 2D NMR experiments such as COSY and HMBC are indispensable tools. By understanding the principles outlined in this guide, researchers can confidently characterize this and related quinoline structures, accelerating progress in their respective fields.

References

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

- 1. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tsijournals.com [tsijournals.com]

- 5. Quinaldine(91-63-4) 1H NMR [m.chemicalbook.com]

- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Interpreting | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. organomation.com [organomation.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. repository.uncw.edu [repository.uncw.edu]

13C NMR analysis of 2-Methylquinoline-6-carboxylic acid

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Methylquinoline-6-carboxylic acid

Introduction

2-Methylquinoline-6-carboxylic acid is a heterocyclic compound of significant interest, serving as a key structural motif and versatile building block in medicinal chemistry and materials science.[1] Its derivatives are explored for a wide range of pharmacological activities.[1] For researchers engaged in the synthesis and development of novel compounds based on this scaffold, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C NMR, stands as an indispensable analytical technique for this purpose, providing a direct fingerprint of the carbon skeleton of the molecule.[2][3]

This guide provides an in-depth exploration of the ¹³C NMR analysis of 2-Methylquinoline-6-carboxylic acid. Moving beyond a simple data report, this document elucidates the theoretical principles governing the spectrum, details a robust experimental protocol, and presents a thorough, reasoned assignment of the carbon signals. The insights herein are designed to empower researchers to not only interpret their own spectra but also to strategically leverage NMR spectroscopy in their synthetic and analytical workflows.

Guiding Principles: Substituent Effects in the Quinoline System

The ¹³C NMR spectrum of 2-Methylquinoline-6-carboxylic acid is governed by the inherent electronic structure of the quinoline core, which is then perturbed by the attached methyl and carboxylic acid functional groups. Understanding these influences is key to a predictive and accurate spectral assignment.

-

The Quinoline Core: The quinoline ring system consists of a benzene ring fused to a pyridine ring. The electronegative nitrogen atom in the pyridine ring exerts a significant deshielding effect (a downfield shift to higher ppm values) on the carbon atoms in its vicinity, particularly the ortho (C2, C8a) and para (C4) positions.[4] Carbons in the benzenoid ring generally resonate at chemical shifts typical for aromatic compounds, though they are also influenced by the fused heterocyclic ring.

-

Electron-Donating Group (EDG) Effect: The methyl group (-CH₃) at the C2 position is a weak electron-donating group. Through an inductive effect, it will cause a noticeable upfield shift (shielding) of the carbon it is directly attached to (the ipso-carbon, C2). This shielding effect also extends to the ortho (C3) and para (C4) positions, though the effect diminishes with distance.

-

Electron-Withdrawing Group (EWG) Effect: The carboxylic acid group (-COOH) at the C6 position is a strong electron-withdrawing group. This group significantly deshields the ipso-carbon (C6), causing it to shift substantially downfield. Its electron-withdrawing nature also deshields the ortho (C5, C7) and para (C8) carbons. The carbonyl carbon of the carboxylic acid itself will appear at a characteristic downfield position, typically in the 165-180 ppm range.[5]

The interplay of these effects results in a unique and predictable ¹³C NMR spectrum. The logical diagram below illustrates these electronic influences on the molecular structure.

Caption: Logical flow of electronic influences on the quinoline core.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the ¹³C NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed for robust and reproducible results.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weighing: Accurately weigh 20-50 mg of 2-Methylquinoline-6-carboxylic acid for an optimal signal-to-noise ratio within a reasonable acquisition time.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, which aids dissolution.[2] Chloroform-d (CDCl₃) or Methanol-d₄ are potential alternatives if solubility allows.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Gently vortex or sonicate the tube until the sample is completely dissolved. A clear, particulate-free solution is essential to avoid spectral artifacts and line broadening.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the internal reference standard (0 ppm). If not present, a small amount can be added, but for most modern spectrometers, the residual solvent signal is used for calibration.

-

-

Instrument Parameters:

-

The following parameters are typical for a standard proton-decoupled ¹³C NMR experiment on a 400-500 MHz spectrometer. The goal is to obtain a spectrum where all carbon signals, including the low-intensity quaternary carbons, are clearly visible.

-

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled experiment with a 30° pulse angle to allow for faster repetition. |

| Acquisition Time (AQ) | 1.0 – 2.0 s | Determines the resolution of the spectrum. |

| Relaxation Delay (D1) | 2.0 – 5.0 s | Crucial for allowing carbon nuclei, especially quaternary ones, to relax. A longer delay provides more quantitative signal intensities. |

| Number of Scans (NS) | 1024 – 4096 | ¹³C is an insensitive nucleus; a sufficient number of scans is needed to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 0 – 220 ppm | Encompasses the full range of expected chemical shifts for organic molecules. |

Spectral Interpretation and Peak Assignment

The ¹³C NMR spectrum of 2-Methylquinoline-6-carboxylic acid will exhibit 11 distinct signals: 9 for the quinoline core and one each for the methyl and carboxylic acid carbons. The assignment below is based on the foundational data of quinoline and 2-methylquinoline, modified by the predictable electronic effects of the substituents.[6][7]

Caption: Molecular structure and predicted ¹³C NMR chemical shifts. (Note: Image placeholder would be replaced with the actual numbered structure of 2-Methylquinoline-6-carboxylic acid).

Key Assignment Insights:

-

Quaternary Carbons: The five quaternary carbons (C2, C4a, C6, C8a, -COOH) will exhibit signals of significantly lower intensity compared to the protonated carbons. This is a primary tool for their identification.

-

Most Downfield Signals: The C2 and C8a carbons are expected to be the most downfield of the ring carbons due to their direct proximity to the electronegative nitrogen. The carboxylic acid carbonyl carbon will be the most downfield signal in the entire spectrum.

-

Methyl Carbon: The methyl carbon signal will appear far upfield in the aliphatic region, making its assignment unambiguous.

Advanced Methods for Definitive Assignment

While the above analysis provides a robust prediction, unambiguous assignment in complex molecules often requires two-dimensional (2D) NMR experiments. For a molecule like 2-Methylquinoline-6-carboxylic acid, the following experiments would provide definitive proof of the assignments:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[2] It would immediately distinguish the protonated carbons (C3, C4, C5, C7, C8) from the quaternary carbons and confirm the assignment of the methyl group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment that reveals correlations between carbons and protons that are two or three bonds away.[2][8] For example, the proton on C5 would show a correlation to the quaternary carbon C6, and the methyl protons would show correlations to C2 and C3, locking in the structure.

Conclusion

The ¹³C NMR analysis of 2-Methylquinoline-6-carboxylic acid is a powerful and precise method for structural verification. A successful analysis is built upon a foundation of sound theoretical principles, a meticulous experimental approach, and a logical, step-wise interpretation of the resulting spectrum. By understanding the influence of the nitrogen heteroatom and the attached functional groups, researchers can confidently assign each carbon signal. For absolute confirmation, particularly in novel derivatives, advanced 2D NMR techniques like HSQC and HMBC should be employed. This comprehensive approach ensures the highest level of scientific integrity and provides the reliable data essential for advancing research and development.

References

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

-

Hansen, P. E., et al. (2016). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules. Available at: [Link]

-

13C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8. ResearchGate. Available at: [Link]

-

13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. Available at: [Link]

-

Figure S22. 13 C NMR spectrum of 4. ResearchGate. Available at: [Link]

-

13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. Indian Academy of Sciences. Available at: [Link] -

1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Available at: [Link]

-